molecular formula C17H9NS B12520135 2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 685830-38-0

2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B12520135
CAS No.: 685830-38-0
M. Wt: 259.3 g/mol
InChI Key: CVNMRRVMSVVLJJ-UHFFFAOYSA-N
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Description

2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a chemical compound that features a thiophene ring, a hexene chain with two triple bonds, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves a series of coupling reactions. One common method is the palladium-catalyzed cross-coupling reaction, which is used to form the carbon-carbon bonds between the thiophene ring and the hexene chain. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triple bonds in the hexene chain can be reduced to form alkenes or alkanes.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Amides or esters.

Scientific Research Applications

2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile depends on its specific application. In organic electronics, the compound’s conjugated system allows it to participate in charge transport processes. The thiophene ring and the extended π-conjugation facilitate electron delocalization, which is crucial for its function in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to its combination of a thiophene ring, a hexene chain with two triple bonds, and a benzonitrile group. This structure provides a distinct set of electronic properties that can be tailored for specific applications in materials science and organic electronics.

Biological Activity

2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews the biological activity of this compound, summarizing relevant findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H11NC_{16}H_{11}N with a molecular weight of approximately 249.3 g/mol. The structure features a thiophene ring and a benzonitrile moiety, which are known to influence its biological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of similar thiophene derivatives. For instance, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives demonstrated significant anti-tumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. One notable compound from this series exhibited an IC50 value of 0.20 µM against A549 cells, indicating potent activity .

Table 1 summarizes the IC50 values for selected compounds:

CompoundA549 (µM)MCF-7 (µM)HeLa (µM)
Compound 13g0.201.251.03
Pictilisib525N/AN/A

Antifungal Activity

In related research, compounds structurally similar to this compound have shown broad-spectrum antifungal activity. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 µg/mL against Candida albicans and other fungal pathogens . These findings suggest that modifications to the thiophene structure may enhance antifungal properties.

The mechanism by which these compounds exert their effects is primarily through the inhibition of key signaling pathways involved in cell growth and survival. For example, the dual inhibition of PI3Kα/mTOR pathways has been highlighted as a critical mechanism for anticancer activity in related thiophene derivatives .

Case Studies

A case study involving the synthesis and evaluation of various thiophene derivatives indicated that structural modifications significantly affect biological outcomes. In one study, a series of compounds were designed to optimize their interaction with target proteins involved in cancer progression and fungal infections.

Properties

CAS No.

685830-38-0

Molecular Formula

C17H9NS

Molecular Weight

259.3 g/mol

IUPAC Name

2-(6-thiophen-2-ylhex-3-en-1,5-diynyl)benzonitrile

InChI

InChI=1S/C17H9NS/c18-14-16-10-6-5-9-15(16)8-3-1-2-4-11-17-12-7-13-19-17/h1-2,5-7,9-10,12-13H

InChI Key

CVNMRRVMSVVLJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CS2)C#N

Origin of Product

United States

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